![molecular formula C17H22N2O4S B14434756 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine CAS No. 77426-54-1](/img/structure/B14434756.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine is a compound that belongs to the class of sulfonamides. It is characterized by the presence of a dimethylamino group attached to a naphthalene ring, which is further connected to a sulfonyl group and D-valine. This compound is known for its fluorescent properties and is widely used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with D-valine. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in the presence of a base like triethylamine.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for studying various chemical reactions and interactions.
Medicine: It is used in the development of diagnostic assays and as a tool for studying enzyme activities.
Industry: The compound finds applications in the development of fluorescent dyes and sensors for various industrial processes.
Mécanisme D'action
The mechanism of action of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine involves its ability to interact with specific molecular targets through its sulfonamide group. The compound can bind to proteins and enzymes, altering their activity and allowing for their visualization through fluorescence. The dimethylamino group enhances the compound’s fluorescent properties, making it a valuable tool in various analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl Chloride: A similar compound used for fluorescent labeling of amino acids and proteins.
Dansyl Amide: Another derivative with similar fluorescent properties.
Uniqueness
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine is unique due to its specific structure, which combines the fluorescent properties of the naphthalene ring with the biological activity of D-valine. This combination makes it particularly useful in applications where both fluorescence and biological activity are required.
Propriétés
Numéro CAS |
77426-54-1 |
|---|---|
Formule moléculaire |
C17H22N2O4S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m1/s1 |
Clé InChI |
VULDIKGSZAUMHB-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
SMILES canonique |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


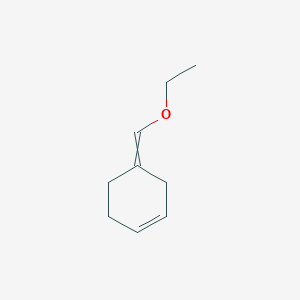
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
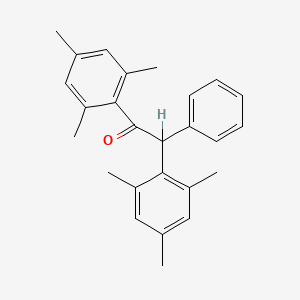
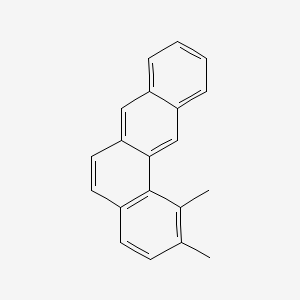
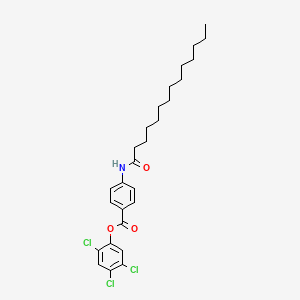
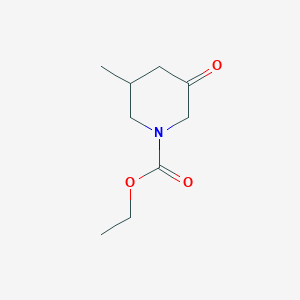

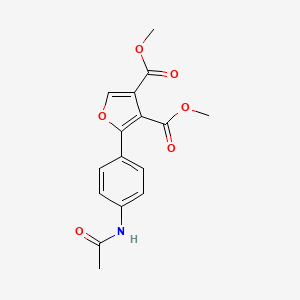
![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)

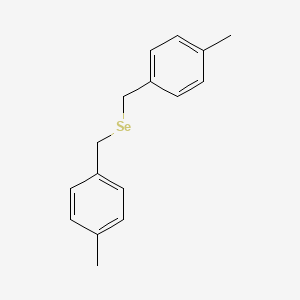
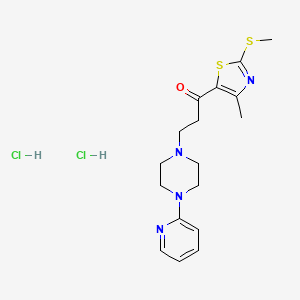
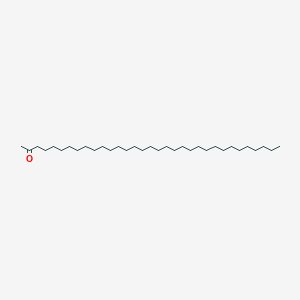
![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
